Acetic acid, chlorofluoro-, methyl ester

Chiral Analysis Derivatizing Agent GC-MS

Acetic acid, chlorofluoro-, methyl ester (CAS 433-52-3), commonly known as methyl chlorofluoroacetate or methyl 2-chloro-2-fluoroacetate, is a halogenated acetate ester with the molecular formula C3H4ClFO2 and a molecular weight of 126.51 g/mol. It features a chiral carbon center bearing both chlorine and fluorine substituents, which imparts unique reactivity and stereochemical properties.

Molecular Formula C3H4ClFO2
Molecular Weight 126.51 g/mol
CAS No. 433-52-3
Cat. No. B12096405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, chlorofluoro-, methyl ester
CAS433-52-3
Molecular FormulaC3H4ClFO2
Molecular Weight126.51 g/mol
Structural Identifiers
SMILESCOC(=O)C(F)Cl
InChIInChI=1S/C3H4ClFO2/c1-7-3(6)2(4)5/h2H,1H3
InChIKeyBOAUPQGHNSRKQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Chlorofluoroacetate (CAS 433-52-3) Procurement Guide for Research and Industrial Synthesis


Acetic acid, chlorofluoro-, methyl ester (CAS 433-52-3), commonly known as methyl chlorofluoroacetate or methyl 2-chloro-2-fluoroacetate, is a halogenated acetate ester with the molecular formula C3H4ClFO2 and a molecular weight of 126.51 g/mol . It features a chiral carbon center bearing both chlorine and fluorine substituents, which imparts unique reactivity and stereochemical properties [1]. This compound serves as a versatile fluorinated building block in organic synthesis, particularly for the introduction of monofluoroacetate motifs into more complex molecules. Its primary role is as a chemical intermediate, and it is not intended for direct use as a pharmaceutical, agrochemical, or consumer product.

Why Generic Substitution of Methyl Chlorofluoroacetate (CAS 433-52-3) Fails in Precision Synthesis


Generic substitution among chlorofluoroacetate esters is highly unreliable due to the profound impact of even minor structural modifications on both physicochemical properties and biological/metabolic pathways. For instance, simply changing the ester group from methyl to ethyl alters the boiling point by over 10 °C, impacting its handling and volatility in reactions [1]. More critically, the specific halogen substitution pattern dictates metabolic stability and toxicity profiles. Research shows that while the related bromochloroacetate acts as a potent inhibitor of the detoxifying enzyme GST-zeta, chlorofluoroacetate does not, leading to entirely different toxicokinetic outcomes in vivo [2]. Therefore, substituting one dihaloacetate for another without rigorous validation can compromise reaction yields, introduce unexpected toxicity, and invalidate analytical or biological data.

Quantitative Differentiation of Methyl Chlorofluoroacetate (CAS 433-52-3) for Scientific Procurement


Enhanced Volatility and Chromatographic Resolution of CFA-Derived Diastereomers over MTPA Derivatives

Methyl chlorofluoroacetate, as a precursor to the free acid (CFA), offers a significant advantage over Mosher's acid (MTPA) for the derivatization of chiral alcohols. The resulting diastereoisomers are more volatile, enabling better separation and detection in gas chromatography. Specifically, both 1H and 19F NMR spectra of CFA esters show characteristic signals in spectral regions that are rarely overlapped by other signals, simplifying interpretation [1].

Chiral Analysis Derivatizing Agent GC-MS Stereochemistry

Differential Metabolic Stability of Chlorofluoroacetate (CFA) vs. Bromochloroacetate (BCA) Stereoisomers in Rats

The metabolic fate of chlorofluoroacetate (CFA) is fundamentally different from the closely related bromochloroacetate (BCA). In a study on male F344 rats, the elimination half-life (t1/2) of CFA stereoisomers differed substantially (0.79 h vs. 0.11 h), a difference that persisted even in GST-zeta-depleted animals. In stark contrast, the elimination half-life difference for BCA stereoisomers (0.07 h vs. 0.40 h) was completely abolished in GST-zeta-depleted rats [1]. This indicates CFA's metabolism is less dependent on the GST-zeta pathway, which is a primary route for detoxifying other dihaloacetates.

Toxicokinetics Metabolism GST-zeta In vivo

CFA as a Non-Inhibitory Substrate for Human GSTZ1-1 Compared to Other Dihaloacetates

In vitro metabolism studies demonstrate that racemic chlorofluoroacetate (CFA) is a non-GST-zeta-inhibiting dihaloacetate [1]. This contrasts with other chloro-bromo dihaloacetates, which are known mechanism-based inhibitors of glutathione S-transferase-zeta (GSTZ1-1). For example, the intrinsic metabolic clearance of (-)-bromochloroacetate (BCA) dropped dramatically from 2.81 to 0.15 ml h−1 mg·protein−1 upon GST-zeta depletion, whereas CFA's metabolism did not show this level of dependence [1].

Drug Metabolism Enzyme Kinetics In vitro

Physical Property Divergence Between Methyl and Ethyl Chlorofluoroacetate

The methyl ester (methyl chlorofluoroacetate) exhibits distinct physical properties compared to its more common ethyl counterpart. The boiling point is estimated at 116 °C for the methyl ester , which is significantly lower than the experimentally determined 129-130 °C for ethyl chlorofluoroacetate [1]. The density and refractive index also differ (1.3230 g/mL and nD20 1.3903 for methyl vs. 1.225 g/mL and nD25 1.3925 for ethyl [1]).

Physical Chemistry Reaction Solvent Distillation

Verified Application Scenarios for Methyl Chlorofluoroacetate (CAS 433-52-3)


Synthesis of Optically Active Chlorofluoroethanol for Chiral Building Blocks

Procure methyl chlorofluoroacetate as a starting material for the enantioselective synthesis of chiral building blocks. The ester can be resolved into its enantiomers and subsequently reduced, for instance with lithium aluminum hydride (LAH), to yield optically active (−)-chlorofluoroethanol [1]. This chiral alcohol is a valuable synthon for pharmaceuticals and agrochemicals requiring defined stereochemistry.

Development of Novel GST-zeta Substrates or Inhibitors

Utilize methyl chlorofluoroacetate as a precursor to generate a library of chlorofluoroacetic acid derivatives. As a confirmed non-inhibitory substrate for the enzyme GSTZ1-1, it serves as an ideal baseline or control compound in studies aimed at identifying new mechanism-based inhibitors of this detoxification enzyme [2]. Its distinct metabolic profile makes it essential for comparative toxicology and drug metabolism research.

Analytical Standard for Method Development in Chiral Chromatography

Employ methyl chlorofluoroacetate to generate diastereomeric standards for the development and validation of GC or HPLC methods for chiral alcohol analysis. Its derivatives offer superior volatility and chromatographic resolution compared to traditional Mosher's acid derivatives, making it the reagent of choice for analyzing sterically hindered alcohols that are otherwise difficult to resolve [3].

Quote Request

Request a Quote for Acetic acid, chlorofluoro-, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.